

# In-Depth Technical Guide to 1-Chloroisoquinolin-6-amine

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## Compound of Interest

Compound Name: 1-Chloroisoquinolin-6-amine

Cat. No.: B058023

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Chloroisoquinolin-6-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and discusses its potential, though currently underexplored, applications in drug development based on the activities of structurally related molecules.

## Core Compound Data

CAS Number: 347146-33-2

Molecular Formula: C<sub>9</sub>H<sub>7</sub>ClN<sub>2</sub>

Molecular Weight: 178.62 g/mol

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Chloroisoquinolin-6-amine** is presented in the table below. These values are crucial for understanding the compound's behavior in biological systems and for the design of potential drug candidates.

Property	Value	Source
Purity	≥95%	[1][2]
Appearance	Solid	[1]
Topological Polar Surface Area (TPSA)	38.91 Å <sup>2</sup>	[3]
logP (octanol-water partition coefficient)	2.4704	[3]
Hydrogen Bond Acceptors	2	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	0	[3]

## Synthesis of 1-Chloroisoquinolin-6-amine

While a specific, peer-reviewed synthesis protocol for **1-Chloroisoquinolin-6-amine** is not readily available in the public domain, a scientifically sound and plausible two-step synthetic pathway can be proposed based on established organic chemistry methodologies for analogous isoquinoline derivatives. This pathway involves the initial synthesis of the precursor, 1-chloro-6-nitroisoquinoline, followed by the reduction of the nitro group to the desired amine.

### Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **1-Chloroisoquinolin-6-amine**.

## Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds and provide a practical framework for the laboratory-scale preparation of **1-Chloroisoquinolin-6-amine**.

### Step 1: Synthesis of 1-Chloro-6-nitroisoquinoline (Hypothetical)

The synthesis of the key intermediate, 1-chloro-6-nitroisoquinoline, would likely proceed via the nitration of 1-chloroisoquinoline.

- Materials:
  - 1-Chloroisoquinoline
  - Concentrated Nitric Acid ( $\text{HNO}_3$ )
  - Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
  - Ice
  - Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
  - Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
  - Slowly add 1-chloroisoquinoline to the cooled acid mixture with constant stirring, maintaining a low temperature.
  - After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring the progress by thin-layer chromatography (TLC).
  - Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
  - Extract the aqueous layer with dichloromethane.

- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 1-chloro-6-nitroisoquinoline.

## Step 2: Synthesis of **1-Chloroisoquinolin-6-amine**

This step involves the reduction of the nitro group of 1-chloro-6-nitroisoquinoline to an amine. A reliable method for this transformation is the use of tin(II) chloride dihydrate.[\[2\]](#)

- Materials:
  - 1-Chloro-6-nitroisoquinoline
  - Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
  - Ethanol or Ethyl Acetate
  - Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Ethyl Acetate
  - Brine
  - Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Procedure:
  - Suspend 1-chloro-6-nitroisoquinoline in ethanol or ethyl acetate in a round-bottom flask.
  - Add tin(II) chloride dihydrate (typically 4-5 equivalents) to the suspension.
  - Heat the mixture to reflux and stir vigorously, monitoring the reaction by TLC until the starting material is consumed.
  - Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

- Add water to the residue and carefully basify by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. This will precipitate tin salts.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **1-Chloroisoquinolin-6-amine**.
- If necessary, purify the product by flash column chromatography.

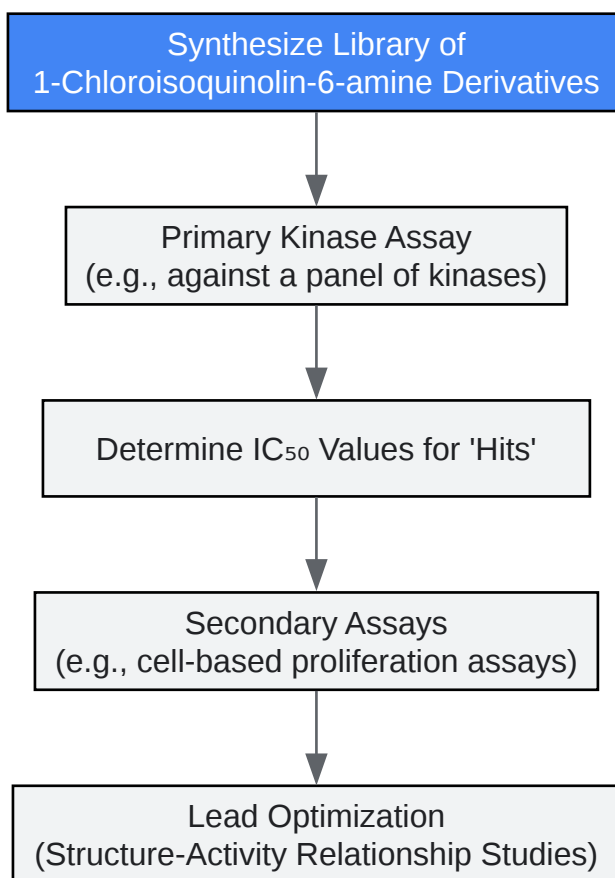
## Potential Applications in Drug Development

While specific biological activity data for **1-Chloroisoquinolin-6-amine** is not extensively documented in publicly available literature, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoquinoline have shown a wide range of therapeutic potential, including as anticancer, antimicrobial, and anti-inflammatory agents.

## Kinase Inhibition

The isoquinoline nucleus is a common feature in many kinase inhibitors. For instance, 6-substituted isoquinolin-1-amine derivatives have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-I), a target implicated in cardiovascular diseases. [4][5] Given its structural similarity, **1-Chloroisoquinolin-6-amine** could be a valuable starting point for the development of novel kinase inhibitors.

A general workflow for screening such compounds against a panel of kinases is depicted below.



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- To cite this document: BenchChem. [In-Depth Technical Guide to 1-Chloroisoquinolin-6-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058023#1-chloroisoquinolin-6-amine-cas-number-and-details]

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